2-(3-Bromo-5-chlorophenoxy)ethan-1-amine
Description
2-(3-Bromo-5-chlorophenoxy)ethan-1-amine is a substituted phenethylamine derivative featuring a bromine atom at the 3-position and a chlorine atom at the 5-position on the aromatic ring, connected via an ether oxygen to an ethanamine backbone. The bromo and chloro substituents are electron-withdrawing groups (EWGs), which may influence electronic properties, solubility, and receptor-binding affinity compared to compounds with electron-donating groups (EDGs) like methoxy or methylthio .
Properties
IUPAC Name |
2-(3-bromo-5-chlorophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKRGFPNPRNNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-chlorophenoxy)ethan-1-amine typically involves the reaction of 3-bromo-5-chlorophenol with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of 2-(3-Bromo-5-chlorophenoxy)ethan-1-amine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction efficiency and yield. The purification of the final product is achieved through techniques such as recrystallization or column chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-chlorophenoxy)ethan-1-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Coupling Reactions: The phenoxy group can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines or amides.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
2-(3-Bromo-5-chlorophenoxy)ethan-1-amine has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Utilized in the development of new materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-chlorophenoxy)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Substituent Effects: The bromo and chloro groups in 2-(3-Bromo-5-chlorophenoxy)ethan-1-amine are EWGs, reducing electron density on the aromatic ring compared to EDGs like methoxy (e.g., 2-(3-Bromo-4,5-dimethoxyphenyl)ethan-1-amine). This may decrease solubility in polar solvents but enhance stability against oxidative metabolism .
Backbone Modifications :
- Compounds with branched structures (e.g., 1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-(3-methoxyphenyl)ethan-1-amine) exhibit higher molecular weights and steric hindrance, which could reduce binding affinity to certain receptors compared to linear analogs .
- The benzyl group in n-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine introduces a methylene spacer, altering conformational flexibility and interaction with biological targets .
Biological Activity
2-(3-Bromo-5-chlorophenoxy)ethan-1-amine, also known as B1406072, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by a phenoxy group, which is known to enhance biological activity through various mechanisms. This article reviews the biological activity of 2-(3-Bromo-5-chlorophenoxy)ethan-1-amine, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
The biological activity of 2-(3-Bromo-5-chlorophenoxy)ethan-1-amine involves several key mechanisms:
- Target Pathways : Similar compounds have been reported to inhibit critical signaling pathways such as FLT3-ITD and BCR-ABL, which are implicated in various cancers.
- Biochemical Interactions : The compound interacts with enzymes and receptors, leading to modulation of cell signaling pathways. For instance, it may inhibit Aurora kinase, a crucial regulator of cell division.
Biological Activity Overview
The biological activities of 2-(3-Bromo-5-chlorophenoxy)ethan-1-amine can be summarized as follows:
Case Studies and Research Findings
Recent studies have highlighted the potential of 2-(3-Bromo-5-chlorophenoxy)ethan-1-amine in various experimental settings:
- Anticancer Properties : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of approximately 10.25 µM. This effect was attributed to its ability to induce apoptosis and alter cell cycle progression .
- Neurological Implications : Research has indicated that compounds with similar structures can interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders .
- Metabolic Pathways : The compound has been shown to influence metabolic pathways by interacting with metabolic enzymes, thereby affecting the production and utilization of key metabolites.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
